Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate
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Overview
Description
Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate is a chemical compound with the molecular formula C10H11ClN2O5S. This compound is known for its unique structure, which includes an ethyl ester group, a sulfonamide group, and a chloroaniline moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate typically involves the reaction of 2-chloro-4-nitroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a suitable reducing agent like iron powder in acetic acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder in acetic acid or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(aminosulfonyl)benzoate: Similar structure but lacks the chloroaniline moiety.
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-chlorophenoxy)acetamide: Contains a similar sulfonamide group but different overall structure
Uniqueness
Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloroaniline moiety distinguishes it from other similar compounds and contributes to its unique properties .
Properties
CAS No. |
61006-27-7 |
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Molecular Formula |
C10H11ClN2O5S |
Molecular Weight |
306.72 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-2-sulfamoylanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H11ClN2O5S/c1-2-18-10(15)9(14)13-7-4-3-6(11)5-8(7)19(12,16)17/h3-5H,2H2,1H3,(H,13,14)(H2,12,16,17) |
InChI Key |
XPVBDBRXDNHEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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